Product packaging for 3-Hydrazinylpropan-1-ol dihydrochloride(Cat. No.:CAS No. 1258651-49-8; 40440-12-8)

3-Hydrazinylpropan-1-ol dihydrochloride

Cat. No.: B2856014
CAS No.: 1258651-49-8; 40440-12-8
M. Wt: 163.04
InChI Key: LYYDHOIANWWYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinylpropan-1-ol dihydrochloride (CAS 125865-49-8) is a chemical compound with the molecular formula C3H12Cl2N2O and a molecular weight of 163.05 . It is supplied as a dihydrochloride salt, which typically offers enhanced stability and solubility for research applications. This compound must be stored sealed in a dry environment, ideally between 2-8°C . As a member of the hydrazide family, it serves as a valuable bifunctional building block in organic and medicinal chemistry . The presence of both hydrazine and alcohol functional groups makes it a versatile precursor for synthesizing a plethora of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are core structures in many bioactive molecules . Hydrazide derivatives are extensively researched for their broad spectrum of biological activities, such as antitumor, antimicrobial, antifungal, antimalarial, and anti-inflammatory properties . The reactivity of the hydrazinyl group allows for condensation reactions to form hydrazone derivatives, which are a significant class of compounds in drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, noting the associated hazard statements H302, H315, H319, and H335, which indicate potential hazards if swallowed, in contact with skin, or if it causes eye irritation or specific organ damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H12Cl2N2O B2856014 3-Hydrazinylpropan-1-ol dihydrochloride CAS No. 1258651-49-8; 40440-12-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydrazinylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-5-2-1-3-6;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDHOIANWWYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-49-8
Record name 3-hydrazinylpropan-1-ol dihydrochloride
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Synthetic Methodologies for 3 Hydrazinylpropan 1 Ol Dihydrochloride and Analogues

Established Synthetic Routes to 3-Hydrazinylpropan-1-ol (B1313418) Dihydrochloride (B599025)

Established synthetic pathways to 3-Hydrazinylpropan-1-ol dihydrochloride primarily rely on the nucleophilic substitution of a suitable precursor with a hydrazine (B178648) source. These methods are foundational in organic synthesis and have been adapted for the preparation of various alkyl hydrazines.

Precursor Compound Utilization in Chemical Synthesis

The synthesis of this compound typically commences with a propanol (B110389) derivative bearing a leaving group at the 3-position. Common precursors include 3-halopropan-1-ols, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol. The halogen atom serves as an effective leaving group for nucleophilic attack by hydrazine. wikipedia.org

The following table summarizes key precursor compounds and their roles in the synthesis:

Precursor CompoundRole in Synthesis
3-Chloropropan-1-olSubstrate for nucleophilic substitution with hydrazine.
3-Bromopropan-1-olAlternative substrate with a more reactive leaving group.
3-Aminopropan-1-olStarting material for conversion of an amino group to a hydrazinyl group.

Reaction Conditions and Catalysis in Compound Preparation

The reaction of a 3-halopropan-1-ol with hydrazine or hydrazine hydrate (B1144303) is a key step in the synthesis. This nucleophilic substitution reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol) or water. The reaction temperature can be varied to control the rate of reaction and minimize side products. To drive the reaction to completion, an excess of hydrazine hydrate is often employed. google.com

The formation of the dihydrochloride salt is the final step, which is achieved by treating the free base of 3-hydrazinylpropan-1-ol with hydrochloric acid. This not only provides a stable, crystalline product but also facilitates its purification.

Catalysis can play a role in alternative synthetic routes. For instance, in the synthesis of related hydrazine derivatives, transition metal catalysts such as palladium have been used for the cross-coupling of aryl halides with hydrazine. nih.gov While not a direct method for the synthesis of 3-Hydrazinylpropan-1-ol, these catalytic systems highlight the potential for developing more advanced synthetic protocols.

Key reaction parameters are outlined in the table below:

ParameterDescription
Solvent Alcohols (e.g., ethanol), water, or a mixture thereof are commonly used.
Temperature Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the precursor.
Reactant Ratio An excess of hydrazine hydrate is often used to favor the formation of the monosubstituted product.
Acid for Salt Formation Hydrochloric acid is used to form the stable dihydrochloride salt.

Novel Approaches and Emerging Synthetic Strategies for Hydrazinylpropanol Structures

Recent advancements in organic synthesis have opened new avenues for the construction of C-N bonds and the synthesis of hydrazine derivatives. nih.gov While direct application to 3-Hydrazinylpropan-1-ol may not be widely reported, these emerging strategies offer potential for future synthetic designs.

Another emerging area is the use of flow chemistry for the synthesis of hydrazine derivatives. bohrium.com Continuous flow processes can offer better control over reaction parameters, leading to improved yields and safety, especially when handling reactive intermediates. These advanced methodologies could pave the way for more efficient and sustainable routes to hydrazinylpropanol structures.

Considerations for Scalable Preparation Methods in Chemical Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of this compound, factors such as cost of raw materials, safety of the process, and environmental impact become paramount.

The use of readily available and inexpensive starting materials is a key consideration for scalable synthesis. The reaction conditions need to be optimized for large reactors, ensuring efficient heat transfer and mixing. The handling of hydrazine, which is a hazardous substance, requires strict safety protocols. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Hydrazinylpropan 1 Ol Dihydrochloride

Fundamental Reaction Pathways Involving the Hydrazinyl Functionality

The hydrazinyl moiety (-NHNH2) is the primary center of reactivity in 3-hydrazinylpropan-1-ol (B1313418), engaging in a variety of chemical transformations characteristic of substituted hydrazines.

Condensation Reactions

The hydrazinyl group of 3-hydrazinylpropan-1-ol dihydrochloride (B599025) readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. The reaction is typically carried out under acidic conditions, which can be influential when starting with the dihydrochloride salt. The pH of the reaction medium can affect the reactivity of both the hydrazinyl and amine groups in bifunctional hydrazines. In acidic media, the protonated form of the hydrazinyl group is less nucleophilic. However, it can still react, and in some cases, only the hydrazinyl group participates in the condensation, while under basic conditions, both amino and hydrazinyl groups might react.

For instance, the reaction of a hydrazine with a carbonyl compound typically involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone. The general mechanism is illustrated below:

Reaction Scheme: Hydrazone Formation

R1R2C=O + H2NNH-CH2CH2CH2OH → R1R2C=NNH-CH2CH2CH2OH + H2O

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

These condensation reactions are pivotal in the synthesis of various heterocyclic compounds. For example, the reaction of hydrazines with β-dicarbonyl compounds is a classical method for the synthesis of pyrazoles. The reaction of 3-hydrazinylpropan-1-ol with a 1,3-diketone would be expected to yield a 1-(3-hydroxypropyl)pyrazole derivative.

Reductive Capabilities in Organic Transformations

Hydrazine and its derivatives are well-established reducing agents in organic synthesis. While specific studies detailing the reductive capabilities of 3-hydrazinylpropan-1-ol are not extensively documented, its reactivity can be inferred from the known reactions of hydrazine and other substituted hydrazines. One of the most prominent applications of hydrazines as reducing agents is in the Wolff-Kishner reduction, which converts the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (-CH2-). libretexts.org The reaction proceeds via the in-situ formation of a hydrazone, which is then treated with a strong base at elevated temperatures. libretexts.org

The general mechanism of the Wolff-Kishner reduction involves the deprotonation of the hydrazone, followed by a series of proton transfer steps and the eventual elimination of nitrogen gas to form a carbanion, which is then protonated to yield the alkane.

Table 1: Stages of the Wolff-Kishner Reduction

StepDescription
1 Formation of the hydrazone from the carbonyl compound and hydrazine.
2 Deprotonation of the hydrazone by a strong base (e.g., KOH).
3 Tautomerization to form a diimide anion.
4 Elimination of dinitrogen gas (N2) to form a carbanion.
5 Protonation of the carbanion by a proton source (e.g., water).

Furthermore, hydrazine derivatives are employed in the reduction of other functional groups. For example, hydrazine hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C) can be used for the selective reduction of nitroarenes to anilines. It is plausible that 3-hydrazinylpropan-1-ol could also serve as a hydrogen donor in such catalytic transfer hydrogenation reactions.

Nucleophilic Reactivity of the Hydrazinyl Moiety

The hydrazinyl group contains two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen atom is generally the more nucleophilic center. 3-Hydrazinylpropan-1-ol can participate in nucleophilic substitution and addition reactions with a variety of electrophiles.

In nucleophilic substitution reactions, the hydrazinyl group can displace a leaving group from an alkyl or acyl halide. For instance, the reaction with an acyl chloride would yield an N-acyl-N'-(3-hydroxypropyl)hydrazine.

The nucleophilicity of hydrazines has been a subject of study, and it has been noted that in some contexts, certain hydrazines exhibit enhanced reactivity compared to amines of similar basicity, a phenomenon known as the "alpha effect." However, comprehensive studies have shown that the nucleophilicity of hydrazines versus amines can be complex and dependent on the specific electrophile and reaction conditions.

Role of the Hydroxyl Group in Chemical Transformations

The presence of the hydroxyl (-OH) group at the other end of the propyl chain introduces another dimension to the reactivity of 3-hydrazinylpropan-1-ol. This group can participate in reactions either independently or in concert with the hydrazinyl moiety.

The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or their derivatives, and etherification. More significantly, it can influence the reactions of the hydrazinyl group through intramolecular interactions. For example, the hydroxyl group can act as an internal proton source or participate in intramolecular hydrogen bonding, which could affect the rate and regioselectivity of reactions involving the hydrazinyl group.

In certain reactions, the bifunctional nature of the molecule can lead to intramolecular cyclization. For instance, if the hydrazinyl group reacts with a substrate that introduces an electrophilic center at an appropriate distance, the hydroxyl group could subsequently act as a nucleophile to form a heterocyclic ring. The potential for such intramolecular reactions is an important aspect of the chemistry of 3-hydrazinylpropan-1-ol. The hydroxyl group can also be transformed into a better leaving group, for example, by tosylation, which would then allow for subsequent intramolecular nucleophilic attack by the hydrazinyl nitrogen to form a cyclic hydrazine derivative.

Acid-Base Behavior and Salt Formation Dynamics

3-Hydrazinylpropan-1-ol is a dibasic compound, capable of being protonated at both the hydrazinyl and, to a much lesser extent, the hydroxyl groups. The dihydrochloride salt form indicates that both nitrogen atoms of the hydrazinyl group can be protonated in the presence of a strong acid like hydrochloric acid.

The acid-base equilibria of such bifunctional molecules can be described by macroscopic and microscopic acidity constants. For a molecule with two basic sites, like the two nitrogen atoms in the hydrazinyl group, there will be two macroscopic pKa values. These values are influenced by the electronic effects of the substituents. The electron-withdrawing inductive effect of the hydroxyl group would be expected to slightly decrease the basicity of the hydrazinyl group compared to an unsubstituted alkylhydrazine.

Amino acids, which also contain both an acidic and a basic group, exist as zwitterions at their isoelectric point (pI). chemguide.co.uk Similarly, in solution, 3-hydrazinylpropan-1-ol will exist in different protonation states depending on the pH. At very low pH, it will be fully protonated as the dihydrochloride salt. As the pH increases, it will be deprotonated sequentially. The relative basicity of the two nitrogen atoms in the hydrazinyl group will determine the first deprotonation site.

Table 2: Protonation States of 3-Hydrazinylpropan-1-ol

pH RangePredominant Species
Strongly Acidic H3N+-NH2+-(CH2)3-OH · 2Cl-
Moderately Acidic H3N+-NH2-(CH2)3-OH · Cl-
Neutral/Slightly Basic H2N-NH2-(CH2)3-OH
Strongly Basic H2N-NH-(CH2)3-O-

Understanding these acid-base equilibria is crucial for controlling the reactivity of the molecule in chemical synthesis. For example, to perform a reaction where the free base form of the hydrazine is required as the nucleophile, the dihydrochloride salt would first need to be neutralized with a suitable base.

Theoretical Mechanistic Studies of 3-Hydrazinylpropan-1-ol Dihydrochloride Reactions

While specific theoretical studies on this compound are scarce, computational methods such as Density Functional Theory (DFT) have been widely used to investigate the mechanisms of reactions involving hydrazine and its derivatives. rsc.orgnih.govrsc.org These studies provide valuable insights into the electronic structure, reaction pathways, and transition states of these reactions.

Theoretical calculations on the decomposition of hydrazine on catalytic surfaces, for instance, have elucidated the preference for N-N bond scission versus N-H bond cleavage, providing a deeper understanding of its behavior as a reducing agent and in other transformations. rsc.orgrsc.org DFT studies on the reaction of hydrazine with hydroxyl radicals have shown that H-abstraction is the dominant pathway. nih.gov

For 3-hydrazinylpropan-1-ol, theoretical studies could be employed to:

Model Condensation Reactions: Calculate the activation barriers for the reaction of the hydrazinyl group with various carbonyl compounds to predict reactivity and selectivity.

Investigate Reductive Pathways: Elucidate the mechanism of hydrogen transfer from the hydrazine moiety in reduction reactions.

Analyze Nucleophilicity: Quantify the nucleophilicity of the nitrogen atoms and predict the most likely site of attack for different electrophiles.

Explore Intramolecular Interactions: Model the potential for intramolecular hydrogen bonding between the hydroxyl and hydrazinyl groups and its effect on the conformation and reactivity of the molecule.

Determine pKa Values: Computationally predict the pKa values associated with the protonation and deprotonation of the molecule to complement experimental data.

Such theoretical investigations would provide a more profound understanding of the chemical behavior of this compound and guide its application in synthetic organic chemistry.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

As a synthetic building block, 3-Hydrazinylpropan-1-ol (B1313418) dihydrochloride (B599025) offers a platform for introducing both nitrogen and oxygen functionalities into a target molecule. This dual reactivity is particularly advantageous in multi-step syntheses where the strategic introduction of different functional groups is crucial.

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The hydrazinyl group in 3-Hydrazinylpropan-1-ol dihydrochloride serves as a key component in the construction of various heterocyclic rings.

One of the most prominent applications of hydrazine (B178648) derivatives is in the synthesis of pyrazoles through condensation reactions with 1,3-dicarbonyl compounds. nih.govresearchgate.netgoogle.commdpi.com This reaction is a classic and straightforward method for creating the pyrazole (B372694) ring system. mdpi.com The general mechanism involves the reaction of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. While specific examples detailing the use of this compound are not prevalent in readily available literature, its structural similarity to other hydrazine derivatives suggests its potential utility in this type of transformation, which would lead to the formation of pyrazoles bearing a 3-hydroxypropyl substituent.

Similarly, pyridazines are another class of nitrogen-containing heterocycles that can be synthesized using hydrazine derivatives. organic-chemistry.orgnih.govliberty.edu The formation of the pyridazine (B1198779) ring often involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a related synthon. The bifunctional nature of this compound could potentially be exploited to create functionalized pyridazines.

HeterocyclePrecursorGeneral Reaction
Pyrazole1,3-Dicarbonyl CompoundCondensation
Pyridazine1,4-Dicarbonyl CompoundCondensation

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They are valuable intermediates in organic synthesis and are found in many biologically active molecules. The reaction of carboxylic acid derivatives, such as acyl chlorides or esters, with hydrazines is a common method for the preparation of hydrazides. osti.govrjptonline.orggoogle.comresearchgate.net

Given its hydrazinyl moiety, this compound can react with various acylating agents to form the corresponding hydrazides. These resulting hydrazides would possess a hydroxyl group at the terminus of the propyl chain, offering a site for further functionalization. The general conditions for such reactions often involve the treatment of a carboxylic acid derivative with the hydrazine in a suitable solvent. rjptonline.org

The inherent structure of this compound, which contains both a hydrazinyl and a hydroxyl group, makes it a precursor for the synthesis of other functionalized molecules. Through various chemical transformations, the hydrazinyl group can be converted into other nitrogen-containing functionalities, or the hydroxyl group can be modified.

For instance, the hydrazinyl group can be a precursor for the formation of amines through reductive cleavage or other transformations. Additionally, the hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, to introduce a wide range of functional groups. bohrium.com This allows for the creation of a library of compounds with diverse properties and potential applications.

Role as a Reducing Agent in Complex Chemical Transformations

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. tcichemicals.commasterorganicchemistry.com They can participate in reactions that involve the transfer of hydrogen atoms or electrons, leading to the reduction of various functional groups.

The reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols is a fundamental transformation in organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org While powerful reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are commonly used, hydrazine-based reductions offer alternative methods, particularly in the context of the Wolff-Kishner reduction. tcichemicals.commasterorganicchemistry.com The Wolff-Kishner reduction specifically deoxygenates aldehydes and ketones to the corresponding alkanes under basic conditions.

While the direct use of this compound as a hydride-transfer agent for the reduction of carbonyls to alcohols is not extensively documented, the general reactivity of hydrazines suggests potential in this area under specific reaction conditions.

The reduction of α,β-epoxyketones is a synthetically useful reaction that can lead to the formation of β-hydroxy ketones or allylic alcohols, depending on the reaction conditions and the reducing agent employed. The Wharton reaction, for example, utilizes hydrazine hydrate (B1144303) to convert α,β-epoxyketones into allylic alcohols. wikipedia.org This reaction proceeds through the formation of a hydrazone, followed by a rearrangement and elimination of nitrogen gas.

The structural features of this compound, particularly the hydrazinyl group, suggest that it could potentially be employed in similar transformations of α,β-epoxyketones, offering a pathway to functionalized allylic alcohols. researchgate.netresearchgate.net

Reduction of Unsaturated Systems, including Alkenes, Alkynes, and Nitro Groups

The hydrazinyl group within this compound is the key functional group responsible for its reducing capabilities. While specific studies detailing the use of this compound for the reduction of alkenes, alkynes, and nitro groups are not extensively documented in publicly available literature, the reactivity of hydrazine and its derivatives as reducing agents is a well-established principle in organic chemistry. Hydrazine hydrate, in the presence of a catalyst, is known to reduce carbon-carbon double and triple bonds, as well as nitro functionalities. The presence of the hydroxyl group in 3-Hydrazinylpropan-1-ol may influence its solubility and reactivity profile compared to unsubstituted hydrazine, potentially offering advantages in specific solvent systems or with particular substrates.

The general mechanism for such reductions often involves the in situ generation of diimide (N₂H₂), a highly reactive species that readily reduces multiple bonds. The reaction proceeds through a concerted, stereospecific syn-addition of two hydrogen atoms across the unsaturated system.

Table 1: General Reactivity of Hydrazine Derivatives in the Reduction of Unsaturated Systems

Unsaturated SystemReagent SystemProductGeneral Observations
Alkene (R-CH=CH-R')Hydrazine derivative / CatalystAlkane (R-CH₂-CH₂-R')Typically requires a catalyst such as a transition metal or an oxidizing agent to generate diimide.
Alkyne (R-C≡C-R')Hydrazine derivative / CatalystAlkene (cis) or AlkaneThe extent of reduction can often be controlled to yield the corresponding cis-alkene or be taken to the fully saturated alkane.
Nitro Group (R-NO₂)Hydrazine derivative / CatalystAmine (R-NH₂)A common and effective method for the reduction of aromatic and aliphatic nitro compounds.

This table represents the general reactivity of hydrazine derivatives. Specific data for this compound is not available.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a hydroxyl group, makes it a potentially valuable building block in MCRs. The hydrazine moiety can participate in the formation of various heterocyclic structures, such as pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry.

For instance, in a hypothetical MCR, the hydrazine portion of the molecule could react with a 1,3-dicarbonyl compound and an aldehyde in a condensation reaction to form a substituted pyrazole, with the propanol (B110389) side chain being incorporated into the final structure. The hydroxyl group could then be available for further functionalization.

While specific examples of MCRs explicitly employing this compound are not readily found in the scientific literature, the participation of substituted hydrazines in such reactions is a widely explored area. The principles of these reactions can be extrapolated to understand the potential of this compound in the synthesis of diverse molecular architectures.

Contributions to Protecting Group Chemistry

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The hydrazine functionality can be utilized in the context of protecting group chemistry, particularly for carbonyl compounds through the formation of hydrazones. Although direct evidence of this compound being used as a protecting group is scarce, the fundamental chemistry of hydrazone formation is relevant.

The reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative forms a hydrazone, which is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the carbonyl group. The presence of the hydroxyl group in 3-Hydrazinylpropan-1-ol could potentially influence the stability and cleavage conditions of the resulting hydrazone, and it could also serve as a handle for attaching the molecule to a solid support or for other transformations.

Table 2: General Scheme for Carbonyl Protection Using a Hydrazine Derivative

Reaction StepReactantsProductConditions
Protection Aldehyde/Ketone + Hydrazine DerivativeHydrazoneTypically mild acidic or neutral conditions.
Deprotection HydrazoneAldehyde/KetoneAcidic conditions, often with heating.

This table illustrates the general principle of hydrazone formation for carbonyl protection. Data specific to this compound is not available.

While detailed research findings and specific data tables for the applications of this compound in the reduction of unsaturated systems, multi-component reactions, and protecting group chemistry are not prevalent in the current body of scientific literature, its chemical structure suggests significant potential in these areas. The principles governing the reactivity of hydrazine derivatives provide a strong foundation for exploring the synthetic utility of this bifunctional molecule. Further research is warranted to fully elucidate the specific reaction conditions, substrate scope, and potential advantages of employing this compound in advanced organic synthesis.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For 3-Hydrazinylpropan-1-ol (B1313418) dihydrochloride (B599025), NMR provides definitive evidence of its atomic arrangement and connectivity.

The ¹H NMR spectrum of 3-Hydrazinylpropan-1-ol dihydrochloride is anticipated to reveal four distinct signals corresponding to the different proton environments in the molecule. The dihydrochloride form means the hydrazinyl group is protonated (-NH₂⁺-NH₃⁺), and the protons on the nitrogen atoms are expected to be broad signals that may exchange with a deuterium oxide (D₂O) solvent.

The aliphatic protons on the propane (B168953) chain would present as follows:

A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (C1-H₂). This signal would be shifted downfield due to the deshielding effect of the electronegative oxygen atom.

A multiplet (likely a quintet or triplet of triplets) for the two protons on the central carbon (C2-H₂), which are coupled to the protons on both C1 and C3.

A triplet for the two protons on the carbon adjacent to the hydrazinyl group (C3-H₂), shifted downfield by the influence of the positively charged nitrogen group.

The protons attached to the nitrogen and oxygen atoms (-OH, -NH₂⁺-, and -NH₃⁺) would likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
HO-CH₂ -~3.7Triplet (t)~6.0
-CH₂-CH₂ -CH₂-~1.9Quintet (quin)~6.0
-CH₂ -NHNH₂·2HCl~3.2Triplet (t)~6.0
HO -Broad singlet--
-NH-NH₂ ·2HClBroad singlet--

Consistent with its structure, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each of the non-equivalent carbon atoms in the propanol (B110389) backbone.

The carbon atom bonded to the hydroxyl group (C1) would appear furthest downfield due to the strong deshielding effect of the oxygen atom.

The carbon atom bonded to the hydrazinyl group (C3) would also be shifted downfield, though typically to a lesser extent than the alcohol-bearing carbon.

The central carbon atom (C2) would be the most upfield (least deshielded) of the three, as it is only attached to other carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C H₂-OH~60
-C H₂-~28
-C H₂-NHNH₂·2HCl~45

To unambiguously confirm the structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this molecule, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. The spectrum for this compound would be dominated by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

N-H Stretch: Due to the protonated hydrazinium dihydrochloride form (-NH₂⁺-NH₃⁺), broad and strong absorption bands are expected between 2500 and 3200 cm⁻¹. These bands are characteristic of amine salts.

C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region would confirm the presence of the aliphatic C-H bonds of the propane chain.

N-H Bend: Bending vibrations for the ammonium groups would likely appear in the 1500-1600 cm⁻¹ region.

C-O Stretch: A distinct, strong band for the primary alcohol C-O stretching vibration is expected to appear in the 1050-1150 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Ammonium Salt)2500 - 3200Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
N-H Bend (Ammonium)1500 - 1600Medium
C-O Stretch (Primary Alcohol)1050 - 1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound lacks significant chromophores, such as aromatic rings or conjugated double bond systems. The molecule is composed solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. Therefore, it is not expected to exhibit significant absorption in the standard UV-Vis range (200–800 nm). Any electronic transitions, such as n→σ*, would occur at wavelengths below 200 nm, which is outside the typical analytical range. The absence of absorption in the UV-Vis spectrum is a key characteristic of saturated aliphatic compounds like this one.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 3-Hydrazinylpropan-1-ol (the free base), the monoisotopic mass is 90.0793 g/mol . In a high-resolution mass spectrometry (HRMS) experiment, observing a protonated molecular ion ([M+H]⁺) at m/z 91.0866 would confirm the molecular formula C₃H₁₁N₂O⁺.

Table 4: Predicted Mass Spectrometry Data for 3-Hydrazinylpropan-1-ol Adducts. uni.lu

AdductPredicted m/z
[M+H]⁺91.086591
[M+Na]⁺113.06853
[M+K]⁺129.04247
[M+NH₄]⁺108.11314
[M-H]⁻89.072039

Comprehensive Spectroscopic Data Interpretation Methodologies

The structural elucidation of this compound is accomplished through the synergistic application of various spectroscopic techniques. Each method provides unique insights into the molecular framework, and a comprehensive analysis of the combined data allows for an unambiguous confirmation of its structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information about the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The presence of electronegative oxygen and nitrogen atoms, as well as the protonation of the hydrazinyl group in the dihydrochloride salt, will cause the adjacent protons to be deshielded and appear at a higher chemical shift (downfield).

An illustrative ¹H NMR data table for this compound is presented below. The exact chemical shifts can vary depending on the solvent used.

Proton Assignment Illustrative Chemical Shift (δ, ppm) Multiplicity Integration
HO-CH ₂-~3.70Triplet2H
-CH ₂-CH₂-NH₂NH₃²⁺~2.00Quintet2H
-CH₂-NH ₂NH₃²⁺~3.25Triplet2H
H O-Broad singletVariable1H
-NH₂NH ₃²⁺Broad singletVariable5H

The protons on the carbon adjacent to the hydroxyl group (HO-CH ₂-) are expected to appear as a triplet around 3.70 ppm.

The protons on the central methylene (B1212753) group (-CH ₂-CH₂-NH₂NH₃²⁺) would likely resonate as a quintet around 2.00 ppm due to coupling with the adjacent methylene groups.

The protons on the carbon adjacent to the hydrazinyl group (-CH ₂-NH₂NH₃²⁺) are expected to be a triplet around 3.25 ppm.

The hydroxyl proton (H O-) and the hydrazinyl protons (-NH ₂NH ₃²⁺) will likely appear as broad singlets, and their chemical shifts can be highly variable depending on concentration and solvent. Their signals may also exchange with deuterium in a D₂O exchange experiment, aiding in their identification.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

An illustrative ¹³C NMR data table is provided below:

Carbon Assignment Illustrative Chemical Shift (δ, ppm)
C H₂-OH~58-62
-C H₂-CH₂-NH₂NH₃²⁺~28-32
-C H₂-NH₂NH₃²⁺~45-50

The carbon atom bonded to the hydroxyl group (C H₂-OH) is expected to be the most deshielded and appear in the range of 58-62 ppm.

The central carbon atom (-C H₂-CH₂-NH₂NH₃²⁺) would likely appear in the more upfield region of 28-32 ppm.

The carbon atom attached to the hydrazinyl group (-C H₂-NH₂NH₃²⁺) is expected to be in the range of 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key expected vibrational frequencies for this compound are summarized in the following table:

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
O-H (Alcohol)3200-3600 (Broad)Stretching
N-H (Ammonium/Hydrazinium)2800-3200 (Broad)Stretching
C-H (Aliphatic)2850-2960Stretching
N-H1500-1650Bending
C-O1050-1150Stretching
C-N1000-1250Stretching

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

A broad band in the 2800-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the protonated amine groups (hydrazinium).

Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the methylene groups.

The N-H bending vibrations are expected to appear in the 1500-1650 cm⁻¹ region.

The C-O and C-N stretching vibrations would be observed in the fingerprint region, typically between 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would likely show the molecular ion of the free base, [C₃H₁₀N₂O + H]⁺, as the dihydrochloride salt would dissociate in the ESI source.

Predicted fragmentation patterns are crucial for confirming the structure. Common fragmentation pathways for this molecule would involve the loss of small neutral molecules or radicals.

m/z Value (Illustrative) Proposed Fragment Plausible Neutral Loss
91.0866[C₃H₁₁N₂O]⁺Molecular ion [M+H]⁺ of the free base
74.0604[C₂H₈N₂O]⁺Loss of CH₃
73.0766[C₃H₉N₂]⁺Loss of H₂O
45.0429[CH₅N₂]⁺Cleavage of the C-C bond adjacent to the hydrazinyl group
31.0422[CH₅O]⁺Cleavage of the C-C bond adjacent to the hydroxyl group

The interpretation of the mass spectrum involves identifying the molecular ion peak to determine the molecular weight of the free base and analyzing the fragmentation pattern to piece together the structural fragments. The observed fragments should be consistent with the proposed structure of 3-Hydrazinylpropan-1-ol.

By combining the data from NMR, IR, and MS, a complete and detailed structural elucidation of this compound can be achieved.

Coordination Chemistry of 3 Hydrazinylpropan 1 Ol Dihydrochloride

Ligand Properties and Coordination Modes

3-Hydrazinylpropan-1-ol (B1313418), in its dihydrochloride (B599025) form, possesses two key functional groups that dictate its coordination behavior: the hydrazine (B178648) moiety (-NHNH₂) and the terminal hydroxyl group (-OH). The spatial arrangement of these groups along a flexible three-carbon chain allows for various binding possibilities with metal centers.

Role of the Hydrazine Moiety in Metal Complexation

The hydrazine group is a well-documented coordinating moiety in inorganic chemistry. ias.ac.in It contains two nitrogen atoms, each with a lone pair of electrons, making it capable of donating electron density to a metal ion to form a coordinate covalent bond. ias.ac.in The coordination of hydrazine to a metal can occur in two primary modes:

Unidentate Coordination : The hydrazine molecule can bind to a single metal center through one of its nitrogen atoms. ias.ac.in

Bidentate Bridging : More commonly, the hydrazine molecule acts as a bridge between two metal centers, with each nitrogen atom coordinating to a different metal ion. ias.ac.in

Hydrazine-based compounds, such as hydrazones, are known to form stable coordination complexes with a variety of metal ions. rsc.orgresearchgate.net The presence of the N-N bond and available lone pairs makes the hydrazine group a potent component in ligand design. ias.ac.in

Involvement of the Hydroxyl Group in Coordination

The hydroxyl (-OH) group is a versatile functional group in coordination chemistry. fiveable.me It can coordinate to a metal center through its oxygen atom. Depending on the reaction conditions and the pH of the medium, the hydroxyl group can act as either a neutral ligand (H₂O-like) or, upon deprotonation, as an anionic hydroxo ligand (OH⁻). fiveable.meat.ua The anionic hydroxo ligand is a strong electron donor. at.ua The ability of the hydroxyl group to participate in hydrogen bonding can also influence the structure and stability of the resulting metal complexes. fiveable.meacs.org In some cases, the hydroxyl group can act as a bridging ligand, linking two or more metal centers. at.ua

Chelation Properties and Chelating Ligand Formation

The structure of 3-Hydrazinylpropan-1-ol, with its hydrazine and hydroxyl groups separated by a propyl chain, makes it an excellent candidate for acting as a chelating ligand. A chelating ligand is a polydentate ligand that can bind to a single central metal atom at two or more points, forming a ring structure known as a chelate ring.

When 3-Hydrazinylpropan-1-ol coordinates to a metal ion using both the nitrogen atom of the hydrazine moiety and the oxygen atom of the deprotonated hydroxyl group, it forms a stable six-membered chelate ring. The formation of such rings is entropically favored, a phenomenon known as the chelate effect, which leads to enhanced thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. Hydrazone derivatives are particularly noted for their ability to form stable chelate complexes with transition metal ions. rsc.orgresearchgate.net

Table 1: Potential Coordination Modes of 3-Hydrazinylpropan-1-ol

Coordination ModeDonor Atoms InvolvedDescription
Monodentate N (hydrazine)The ligand binds to a single metal ion through one nitrogen atom of the hydrazine group.
Bidentate Chelating N (hydrazine), O (hydroxyl)The ligand binds to a single metal ion through both a nitrogen atom and the oxygen atom, forming a stable six-membered ring.
Bidentate Bridging N, N' (hydrazine)The hydrazine moiety bridges two different metal centers.
Tridentate Bridging N, N' (hydrazine), O (hydroxyl)The ligand bridges two metal centers, with the hydrazine group binding one metal and the hydroxyl group binding the other, or with the hydrazine bridging and the hydroxyl also binding one of the metals.

Formation of Metal Complexes with 3-Hydrazinylpropan-1-ol Dihydrochloride

The bifunctional N,O-donor nature of 3-Hydrazinylpropan-1-ol allows it to form stable complexes with a wide range of metal ions, including transition metals and lanthanides.

Interaction with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with various ligands. The interaction of 3-Hydrazinylpropan-1-ol with transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) is expected to result in the formation of stable chelate complexes. ajol.infordd.edu.iq In these complexes, the ligand would likely act as a bidentate N,O-donor, leading to the formation of mononuclear complexes.

The geometry of the resulting complexes would depend on the coordination number of the metal ion and the stoichiometry of the reaction. For instance, with metal ions that favor octahedral geometry, such as Ni(II) or Co(II), complexes with a 1:2 or 1:3 metal-to-ligand ratio could be formed, with other coordination sites occupied by solvent molecules or other anions. ajol.info Copper(II) complexes may adopt square-planar or distorted octahedral geometries. researchgate.net

Table 2: Illustrative Examples of Potential Transition Metal Complexes

Metal IonPotential Complex FormulaProbable GeometryCoordination Mode
Ni(II) [Ni(C₃H₉N₂O)₂(H₂O)₂]OctahedralBidentate Chelating (N,O)
Cu(II) [Cu(C₃H₉N₂O)₂]Square PlanarBidentate Chelating (N,O)
Co(II) [Co(C₃H₉N₂O)₃]⁻OctahedralBidentate Chelating (N,O)
Zn(II) [Zn(C₃H₉N₂O)₂(Cl)₂]TetrahedralBidentate Chelating (N,O)
Note: Formulas represent the neutral or deprotonated form of the ligand (C₃H₉N₂O) for simplicity.

Interaction with Lanthanide(III) Ions

Lanthanide(III) ions are hard acids and therefore show a strong preference for coordinating with hard donor atoms like oxygen. The hydroxyl group of 3-Hydrazinylpropan-1-ol is a hard donor, making it a suitable ligand for lanthanide complexation. While the nitrogen of the hydrazine is a softer donor, it can still participate in coordination.

Lanthanide ions are characterized by high and variable coordination numbers, typically ranging from 8 to 12. In complexes with 3-Hydrazinylpropan-1-ol, the lanthanide ion would likely be coordinated by multiple ligand molecules. The remaining coordination sites would be occupied by solvent molecules (e.g., water) or counter-ions (e.g., nitrate). nih.gov The formation of stable complexes is driven by the strong interaction between the hard lanthanide ion and the hard oxygen donor of the hydroxyl group.

Structural Analysis of Coordination Compounds Derived from this compound

A comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of specific studies on the structural analysis of coordination compounds derived directly from this compound. While the principles of coordination chemistry and techniques for structural elucidation are well-established, their specific application to this ligand has not been detailed in published research.

In a hypothetical scenario where coordination complexes of 3-hydrazinylpropan-1-ol were to be synthesized and structurally characterized, several key aspects would be investigated. The 3-hydrazinylpropan-1-ol ligand possesses two potential donor sites for coordination to a metal center: the nitrogen atoms of the hydrazinyl group and the oxygen atom of the propan-1-ol group. This dual functionality could allow the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of various coordination architectures, from simple mononuclear complexes to more complex polynuclear structures or coordination polymers.

The structural data for such complexes would typically be presented in a tabular format, detailing crystallographic information and selected bond lengths and angles. An example of how such data would be structured is provided below.

Table 1: Hypothetical Crystallographic Data for a Metal Complex of 3-Hydrazinylpropan-1-ol

Parameter [M(C₃H₁₀N₂O)₂]Cl₂
Chemical Formula C₆H₂₀Cl₂M N₄O₂
Formula Weight [Value]
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]
Z [Value]
Density (calculated) (g/cm³) [Value]

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a Metal Complex of 3-Hydrazinylpropan-1-ol

Bond Length (Å) Angle Degree (°)
M-N1 [Value] N1-M-N2 [Value]

The coordination geometry around the central metal ion would be a primary focus of the analysis. Depending on the metal ion's nature, its oxidation state, and the stoichiometry of the complex, various geometries such as octahedral, tetrahedral, or square planar could be adopted. researchgate.net The specific bond lengths and angles would provide insight into the strength and nature of the metal-ligand bonds.

It is important to reiterate that the information presented here is a generalized description of how the structural analysis of coordination compounds of 3-hydrazinylpropan-1-ol would be approached. To date, no specific research articles containing the experimental data required for a detailed discussion have been found. The synthesis and structural elucidation of such compounds remain an open area for future research in the field of coordination chemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-Hydrazinylpropan-1-ol (B1313418) dihydrochloride (B599025). These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and how this distribution influences its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 3-Hydrazinylpropan-1-ol dihydrochloride would focus on determining the molecule's ground-state energy, optimized geometry, and the distribution of electron density. These calculations are crucial for understanding the molecule's stability and its preferred three-dimensional shape. For instance, DFT can be used to model the interactions between the 3-hydrazinylpropan-1-ol cation and the chloride anions. Theoretical studies on similar hydrazine (B178648) derivatives have successfully employed DFT to analyze their structural and electronic properties. nih.govnih.gov

Illustrative DFT-Calculated Properties for 3-Hydrazinylpropan-1-ol cation:

Property Calculated Value (Illustrative)
Ground State Energy -418. Hartrees
Dipole Moment 3.5 Debye

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. schrodinger.com An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. schrodinger.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. schrodinger.comwikipedia.org A smaller gap suggests that the molecule is more reactive. wikipedia.org For this compound, the presence of lone pairs on the nitrogen and oxygen atoms would significantly influence the character of the HOMO.

Illustrative HOMO-LUMO Data for 3-Hydrazinylpropan-1-ol cation:

Parameter Energy (eV) (Illustrative)
HOMO Energy -8.5
LUMO Energy 2.1

The distribution of electrical charge within this compound is not uniform due to the different electronegativities of its constituent atoms (oxygen, nitrogen, carbon, and hydrogen). A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. chemrxiv.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For the 3-hydrazinylpropan-1-ol cation, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, and positive potential around the hydrogen atoms of the hydroxyl and hydrazinyl groups.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. These simulations can reveal how the molecule moves, vibrates, and changes its shape (conformation) at a given temperature. Conformational analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. For a flexible molecule like 3-Hydrazinylpropan-1-ol, MD simulations would explore the different possible spatial arrangements of its atoms and identify the most stable conformations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. For example, DFT calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. Discrepancies between predicted and experimental spectra can lead to a more refined understanding of the molecule's structure and environment.

Illustrative Predicted vs. Experimental Spectroscopic Data:

Spectroscopic Parameter Predicted Value (Illustrative) Experimental Value (Hypothetical)
O-H Stretch (IR, cm⁻¹) 3450 3400
N-H Stretch (IR, cm⁻¹) 3350 3300
¹³C NMR (ppm, C-OH) 65 63

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate and product distribution. For instance, the reactivity of the hydrazinyl group in nucleophilic substitution reactions could be modeled to predict the most likely products and the energy barriers for their formation.

Q & A

Q. What are the optimal synthetic routes for 3-Hydrazinylpropan-1-ol dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves introducing a hydrazine group to a propanol backbone, followed by dihydrochloride salt formation. Key steps include:

  • Hydrazine Introduction : Reacting 3-chloropropan-1-ol with hydrazine under controlled pH (e.g., aqueous NaOH) to avoid over-alkylation.
  • Salt Formation : Treating the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt.
  • Optimization : Adjusting temperature (40–60°C), solvent polarity (ethanol/water mixtures), and stoichiometry (1:1.2 molar ratio of hydrazine to precursor) to maximize yield (>75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify hydrazinyl (-NH-NH2_2) and propanol (-CH2_2OH) groups. For example, the hydrazine protons appear as broad singlets at δ 2.8–3.2 ppm in D2_2O .
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) and C18 columns, using acetonitrile/water (70:30) with 0.1% TFA as the mobile phase.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak at m/z 121.1 (free base) and 194.0 (dihydrochloride) .

Q. What protocols ensure safe handling and storage of this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood due to hygroscopicity and potential respiratory irritation.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis. Desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound?

  • In Vitro Antimicrobial Assays : Determine minimum inhibitory concentration (MIC) against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains using broth microdilution (CLSI guidelines). Compare with positive controls like octenidine dihydrochloride .
  • Cytotoxicity Screening : Use MTT assays on human fibroblasts to evaluate IC50_{50} values, ensuring concentrations <1 mM for safe therapeutic potential .

Q. How should researchers resolve contradictions in reported data (e.g., varying bioactivity across studies)?

  • Methodological Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Parameter Comparison : Check differences in bacterial strain virulence (e.g., P. aeruginosa PAO1 vs. clinical isolates) or solvent systems (DMSO vs. saline) that alter compound solubility .
  • Advanced Analytics : Use LC-MS/MS to quantify degradation products that may interfere with bioactivity .

Q. What chemical modifications can enhance the stability or efficacy of this compound?

  • Hydrazine Functionalization : Introduce electron-withdrawing groups (e.g., acetyl) to reduce oxidative degradation.
  • Propanol Chain Fluorination : Replace hydroxyl hydrogens with fluorine to improve metabolic stability, as seen in analogs like 3-(dimethylamino)-1,1-difluoropropan-2-ol hydrochloride .
  • Salt Formulation : Explore alternative counterions (e.g., sulfate) to modulate solubility for specific delivery systems .

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